Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate
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Overview
Description
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with diazo compounds under the influence of a catalyst to form the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Diethyl (2R)-2-carboxycyclopropane-1,1-dicarboxylate.
Reduction: Diethyl (2R)-2-hydroxycyclopropane-1,1-dicarboxylate.
Substitution: Diethyl (2R)-2-(substituted)cyclopropane-1,1-dicarboxylate.
Scientific Research Applications
Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate.
Diethyl (2R,3R)-2,3-epoxysuccinate: Another cyclopropane derivative with different functional groups.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A brominated cyclopropane compound with distinct reactivity.
Uniqueness
This compound is unique due to its combination of a formyl group and two ester groups on a cyclopropane ring. This structural arrangement imparts specific chemical reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
654674-04-1 |
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Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
MWLAEDWMBJEXGH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H]1C=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CC1C=O)C(=O)OCC |
Origin of Product |
United States |
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